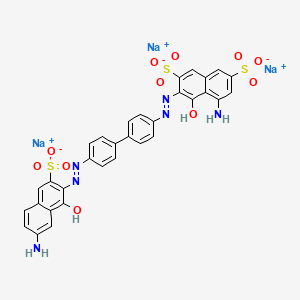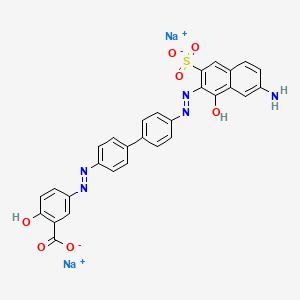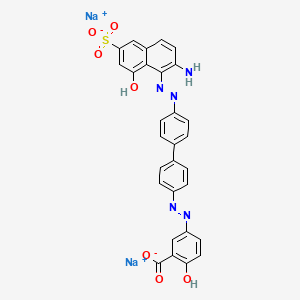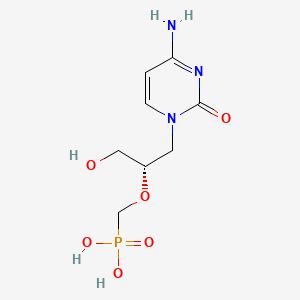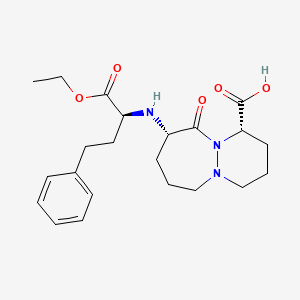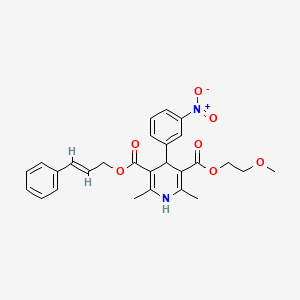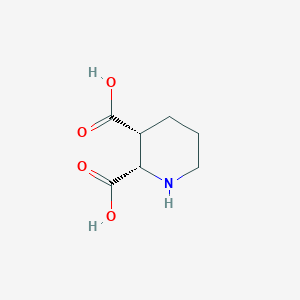
cis-Piperidine-2,3-dicarboxylic acid
Übersicht
Beschreibung
CIS-2,3-PIPERIDIN-DICARBONSÄURE ist eine chemische Verbindung mit der Summenformel C7H11NO4 und einem Molekulargewicht von 173,17 g/mol . Sie ist bekannt für ihre Rolle als unspezifischer Antagonist von NMDA-, AMPA- und Kainat-ionotropen Rezeptoren sowie als partieller Agonist für NMDA-Rezeptoren . Diese Verbindung wird verwendet, um allgemeine erregende synaptische Übertragungen zu blockieren .
Wirkmechanismus
Target of Action
The primary targets of cis-PDA are the NMDA, AMPA, and kainate ionotropic receptors . These receptors are crucial for neurotransmission in the nervous system, particularly in processes related to learning and memory.
Mode of Action
cis-PDA acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Interestingly, it also acts as a partial agonist for NMDA receptors
Biochemical Pathways
By antagonizing the AMPA and kainate receptors and partially agonizing the NMDA receptors, cis-PDA can block general excitatory synaptic transmissions . This can affect various biochemical pathways in the nervous system, particularly those involved in signal transmission.
Result of Action
The molecular and cellular effects of cis-PDA’s action primarily involve the inhibition of excitatory synaptic transmissions . This can lead to a decrease in neuronal excitability and potentially affect various neurological processes.
Biochemische Analyse
Biochemical Properties
cis-Piperidine-2,3-dicarboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it blocks NMDA, AMPA, and kainate mediated responses . The nature of these interactions involves the compound acting as a general ionotropic receptor antagonist .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by blocking general excitatory synaptic transmissions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CIS-2,3-PIPERIDIN-DICARBONSÄURE beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion eines geeigneten Piperidinderivats mit einem Dicarbonsäure-Vorläufer . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Wasser oder organischen Lösungsmitteln, und die Reaktion wird bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von CIS-2,3-PIPERIDIN-DICARBONSÄURE skalierbare Herstellungsansätze beinhalten, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in fester Form zu erhalten . Die Verbindung wird typischerweise bei niedrigen Temperaturen (2-8°C) gelagert und vor Licht geschützt, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CIS-2,3-PIPERIDIN-DICARBONSÄURE durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Oxo-Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann . Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
CIS-2,3-PIPERIDIN-DICARBONSÄURE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von CIS-2,3-PIPERIDIN-DICARBONSÄURE beinhaltet seine Interaktion mit ionotropen Glutamatrezeptoren. Als unspezifischer Antagonist von NMDA-, AMPA- und Kainat-Rezeptoren blockiert es die durch diese Rezeptoren vermittelten exzitatorischen synaptischen Übertragungen . Darüber hinaus kann es als partieller Agonist für NMDA-Rezeptoren die Aktivität dieser Rezeptoren modulieren, was zu Veränderungen in der synaptischen Übertragung und der neuronalen Erregbarkeit führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
TRANS-2,3-PIPERIDIN-DICARBONSÄURE: Ein weiteres Isomer der Piperidin-Dicarbonsäure mit unterschiedlicher Stereochemie.
PIPERIDIN-2,4-DICARBONSÄURE: Eine ähnliche Verbindung mit Carbonsäuregruppen an verschiedenen Positionen am Piperidinring.
Einzigartigkeit
CIS-2,3-PIPERIDIN-DICARBONSÄURE ist einzigartig aufgrund seiner spezifischen Stereochemie, die seine Interaktion mit ionotropen Glutamatrezeptoren beeinflusst. Diese Stereochemie ermöglicht es ihr, als unspezifischer Antagonist und partieller Agonist zu wirken, was sie in der Forschung zu synaptischer Übertragung und neurologischen Erkrankungen wertvoll macht .
Eigenschaften
IUPAC Name |
piperidine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWNCBCBZZBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17079-18-4, 46026-75-9 | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17079-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



